molecular formula C16H15F2NO B263506 2,6-difluoro-N-mesitylbenzamide

2,6-difluoro-N-mesitylbenzamide

Cat. No.: B263506
M. Wt: 275.29 g/mol
InChI Key: FBMQVCBIWIGKEP-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-mesitylbenzamide is a benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring and a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen.

Properties

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

IUPAC Name

2,6-difluoro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H15F2NO/c1-9-7-10(2)15(11(3)8-9)19-16(20)14-12(17)5-4-6-13(14)18/h4-8H,1-3H3,(H,19,20)

InChI Key

FBMQVCBIWIGKEP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC=C2F)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC=C2F)F)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 2,6-difluoro-N-mesitylbenzamide with key analogues in terms of substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound 2,6-difluorobenzamide + N-mesityl C₁₆H₁₅F₂NO ~283.3 (estimated)* Hypothesized agrochemical activity due to fluorinated benzamide scaffold
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) 4-(ethoxymethoxy)benzamide + N-(2,4-dichlorophenyl) C₁₆H₁₅Cl₂NO₃ 356.2 Herbicide; disrupts cell division in plants
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide + N-(2,4-difluorophenyl) + 3-(trifluoromethyl)phenoxy C₁₉H₁₁F₅N₂O₂ 402.3 Pre-emergent herbicide; inhibits carotenoid biosynthesis
Benzamide, 2,6-difluoro-3-methyl-N-(2,6-difluoro-3-methylbenzoyl)-N-pentyl 2,6-difluoro-3-methylbenzoyl + N-pentyl C₂₁H₂₁F₄NO₂ 395.4 High molecular weight fluorinated benzamide; potential use in material science
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo/fluoro benzamide + N-(2-chloro-6-fluorophenyl) + trifluoropropyloxy C₁₇H₁₀BrClF₅NO₂ 507.6 Patent intermediate for fungicides/insecticides; highlights halogenation’s role in bioactivity

*Note: Molecular weight estimated based on analogous structures from .

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Halogenation: Compounds like etobenzanid (Cl-substituted) and the bromo-fluoro benzamide in rely on halogen atoms for herbicidal or pesticidal activity. In contrast, this compound’s fluorine atoms may enhance oxidative stability and membrane permeability .

Synthetic Complexity :

  • The synthesis of this compound likely parallels methods in , involving coupling of 2,6-difluorobenzoyl chloride with mesitylamine. However, intermediates like those in require multi-step halogenation and etherification, increasing synthetic difficulty.

Thermodynamic Stability: Fluorinated benzamides (e.g., diflufenican) exhibit higher thermal stability than non-fluorinated analogues, as seen in NIST data for related compounds . The mesityl group may further stabilize the compound via π-π stacking .

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